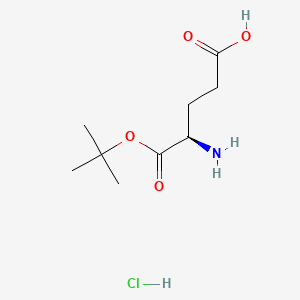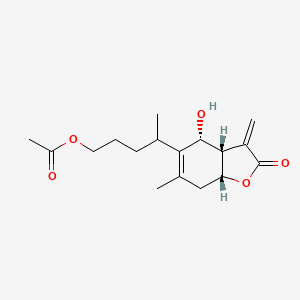
Forsythoside E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フォルシトシドEは、レンギョウ(Forsythia suspensa (Thunb.) Vahl)の果実から単離されたフェニルエタノイド配糖体です . レンギョウにおける主要な二次代謝産物の1つであり、そのさまざまな生物活性について研究されています . フォルシトシドEは、抗炎症作用、抗酸化作用、神経保護作用で知られています .
2. 製法
合成経路と反応条件: フォルシトシドEは、一連のグリコシル化反応によって合成できます。合成には、保護された糖誘導体とフェニルエタノイドアグリコンの使用が含まれます。 グリコシル化反応は、通常、酸性または塩基性条件下で、グリコシルドナーとグリコシルアクセプターの存在下で行われます .
工業的生産方法: フォルシトシドEの工業的生産には、レンギョウの果実からの抽出と精製が含まれます。 抽出工程では、通常、エタノールやメタノールなどの溶媒を使用し、その後、クロマトグラフィー技術を用いて精製を行います .
作用機序
フォルシトシドEは、さまざまな分子標的と経路を通じてその効果を発揮します:
生化学分析
Biochemical Properties
Forsythoside E interacts with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It has been found to increase the fluorescence intensity of AChE but quench the fluorescence of BChE . This compound mainly acts on tyrosine residues of AChE and tryptophan residues of BChE .
Cellular Effects
This compound has been found to have protective effects on cell vitality during H1N1 infection . It also has the ability to regulate the levels of proinflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have large docking scores to the main protease of SARS-CoV-2 .
準備方法
Synthetic Routes and Reaction Conditions: Forsythoside E can be synthesized through a series of glycosylation reactions. The synthesis involves the use of protected sugar derivatives and phenylethanoid aglycones. The glycosylation reaction is typically carried out in the presence of a glycosyl donor and a glycosyl acceptor under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the fruits of Forsythia suspensa. The extraction process typically uses solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
化学反応の分析
反応の種類: フォルシトシドEは、酸化、還元、置換反応など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: フォルシトシドEは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸性または塩基性条件下で酸化できます.
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます.
置換: 置換反応には、ハロゲンやアルキル化剤などの試薬を使用して、フォルシトシドEの官能基を他の基に置き換えることが含まれます.
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたフォルシトシドEのさまざまな誘導体があります .
4. 科学研究への応用
科学的研究の応用
類似化合物との比較
特性
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGUQIHCNDUKU-OJJLXHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)



![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)
![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)
